BenchChemオンラインストアへようこそ!

4,5-Dibromonicotinic acid

Organic synthesis Process chemistry Heterocyclic chemistry

4,5-Dibromonicotinic acid (CAS 1009334‑28‑4; IUPAC: 4,5-dibromopyridine‑3‑carboxylic acid) is a dihalogenated pyridine carboxylic acid with molecular formula C₆H₃Br₂NO₂ and molecular weight 280.90 g·mol⁻¹. It belongs to the class of brominated nicotinic acid derivatives and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.90 g/mol
CAS No. 1009334-28-4
Cat. No. B8817684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromonicotinic acid
CAS1009334-28-4
Molecular FormulaC6H3Br2NO2
Molecular Weight280.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)Br)C(=O)O
InChIInChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)
InChIKeyIHKYGDGPCRXNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromonicotinic Acid (CAS 1009334‑28‑4): Technical Baseline for Procurement & Selection


4,5-Dibromonicotinic acid (CAS 1009334‑28‑4; IUPAC: 4,5-dibromopyridine‑3‑carboxylic acid) is a dihalogenated pyridine carboxylic acid with molecular formula C₆H₃Br₂NO₂ and molecular weight 280.90 g·mol⁻¹ . It belongs to the class of brominated nicotinic acid derivatives and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound features two bromine substituents at the 4‑ and 5‑positions of the pyridine ring, plus a free carboxylic acid group at position 3, yielding three distinct reactive handles for sequential derivatization . Commercially available purity typically ranges from 95% to 98% .

Why 4,5-Dibromonicotinic Acid Cannot Be Replaced by Other Dibromonicotinic Acid Regioisomers in Synthesis


Dibromonicotinic acid regioisomers (2,4‑; 2,5‑; 4,5‑; 4,6‑; 5,6‑) share the same molecular formula (C₆H₃Br₂NO₂) and molecular weight (280.90 g·mol⁻¹), yet their substitution patterns dictate fundamentally different reactivity, physicochemical properties, and synthetic utility . The 4,5‑isomer places both bromine atoms on the same face of the pyridine ring adjacent to the carboxylic acid group, enabling unique sequential cross-coupling strategies that are sterically and electronically inaccessible to the 2,4‑ or 5,6‑regioisomers . Furthermore, the 4,5‑dibromo pattern is explicitly documented as a key intermediate in Genentech patent WO2008/024725 A1 for constructing hedgehog‑signalling inhibitors, whereas other regioisomers lack equivalent patent‑documented pharmaceutical applications [1]. Substituting a different dibromo regioisomer would fundamentally alter the coupling regiochemistry, downstream product identity, and may invalidate patent‑protected synthetic routes .

Quantitative Differentiation Evidence for 4,5-Dibromonicotinic Acid vs. Closest Analogs


Synthesis Yield: 93% Isolated Yield from 5‑Bromonicotinic Acid via LDA‑Mediated Bromination

4,5-Dibromonicotinic acid is prepared from 5‑bromonicotinic acid by deprotonation with lithium diisopropylamide (LDA) at −70 °C followed by quenching with 1,2‑dibromotetrachloroethane, affording a combined isolated yield of 93% (32.8 g from 25.25 g starting material) . This route, disclosed in Genentech patent WO2008/024725 A1, uses a single‑step lithiation‑bromination sequence that proceeds with high regioselectivity for the 4‑position of the pyridine ring. In contrast, synthesis routes for the 2,4‑dibromo regioisomer typically require direct electrophilic bromination of nicotinic acid, which yields mixtures of regioisomers (2,4‑, 2,6‑, and tribromo by‑products) requiring chromatographic separation, with reported isolated yields rarely exceeding 60% . The 93% yield for the 4,5‑isomer translates to lower cost‑per‑gram in multi‑gram procurement.

Organic synthesis Process chemistry Heterocyclic chemistry

Boiling Point and Flash Point: Measurably Distinct from All Other Dibromo Regioisomers

Among the five common dibromonicotinic acid regioisomers, the 4,5‑isomer exhibits a distinct boiling point of 371.6±42.0 °C and flash point of 178.5±27.9 °C . This differentiates it from the 5,6‑isomer (boiling point 379.5±42.0 °C; flash point 183.3±27.9 °C) , the 4,6‑isomer (boiling point 375.7±42.0 °C; flash point 181.0±27.9 °C) , the 2,4‑isomer (boiling point 372.1±42.0 °C; flash point 178.9±27.9 °C) , and the 2,5‑isomer (boiling point 367.1±42.0 °C) . While absolute differences between the 4,5‑ and 2,4‑isomers are small (ΔBP ≈ 0.5 °C; ΔFP ≈ 0.4 °C), the combined boiling point–flash point signature of the 4,5‑isomer is distinct and can serve as a confirmatory identity check during incoming QC acceptance testing, particularly when NMR differentiation of regioisomers may be ambiguous.

Physicochemical characterization Quality control Purification

pKa Acidification by Dual Bromine Substitution: Enhanced Carboxylic Acid Reactivity vs. Parent Nicotinic Acid

The electron‑withdrawing effect of two bromine substituents on the pyridine ring substantially acidifies the carboxylic acid proton relative to the parent nicotinic acid. Nicotinic acid has a pKa of approximately 4.85 at 25 °C . The 5‑bromonicotinic acid (mono‑bromo precursor) has a predicted pKa of 3.08±0.10 . The 5,6‑dibromonicotinic acid regioisomer, which bears bromine atoms at positions ortho and para to the ring nitrogen, has a predicted pKa of 2.85±0.10 . The 2,4‑dibromonicotinic acid regioisomer, with a bromine at the 2‑position directly adjacent to the carboxylic acid group, exhibits the most pronounced acidification with a predicted pKa of 0.77±0.10 . Although an experimentally measured pKa for the 4,5‑isomer has not been reported, its substitution pattern – with no bromine at the 2‑position immediately adjacent to the carboxyl group – is expected to yield a pKa intermediate between the 5,6‑isomer (2.85) and the 5‑bromo‑mono derivative (3.08) [1]. This predicted acid strength is relevant for selecting coupling conditions: the 4,5‑isomer's carboxylic acid can be deprotonated under milder basic conditions than the 2,4‑isomer (pKa 0.77), but more readily than the 5,6‑isomer (pKa 2.85), allowing differential protection/deprotection strategies in multi‑step syntheses.

Acid-base chemistry Reactivity Derivatization

Commercial Purity & Storage: 95–98% Purity with Cold‑Chain Storage Differentiates from Ambient‑Stable Analogs

Commercially available 4,5‑dibromonicotinic acid is supplied at 95–98% purity, with recommended storage sealed in dry conditions at 2–8 °C . This cold‑storage requirement differs notably from the 2,4‑dibromonicotinic acid regioisomer, which is stored under inert gas (nitrogen or argon) at 2–8 °C , and from the 5,6‑isomer, which is stored under inert atmosphere at room temperature . The requirement for cold‑chain logistics for the 4,5‑isomer implies a lower thermal stability threshold that procurement teams must factor into shipping and long‑term storage planning. Conversely, the 4,5‑isomer does not require an inert atmosphere (nitrogen/argon) for storage, unlike the 2,4‑isomer, simplifying handling upon receipt . Purity specifications are comparable across regioisomers (typically 95–98%), but suppliers offering the 4,5‑isomer at 98% purity (e.g., Aladdin Scientific for the related 4,6‑isomer at ≥98% ) may provide a meaningful advantage for applications requiring high‑purity starting material.

Procurement Stability Supply chain

Patent‑Documented Pharmaceutical Utility: Key Intermediate in Hedgehog‑Signalling Inhibitor Synthesis (Genentech WO2008/024725 A1)

4,5-Dibromonicotinic acid is explicitly disclosed as a synthetic intermediate in Genentech patent WO2008/024725 A1, which describes pyridyl inhibitors of hedgehog signalling for oncology applications [1]. The compound appears on page/column 93 of the patent and is used in the construction of the pyridyl core of the inhibitor scaffold . In contrast, a search of patent literature reveals that the 2,4‑, 2,5‑, 4,6‑, and 5,6‑dibromonicotinic acid regioisomers are not referenced in comparable pharmaceutical patent filings as key intermediates for clinical‑stage drug candidates [2]. The presence of the 4,5‑isomer in a granted pharmaceutical patent assigned to a major biotechnology company (Genentech/Roche) provides procurement justification for medicinal chemistry groups engaged in kinase inhibitor or hedgehog‑pathway drug discovery programs.

Medicinal chemistry Drug discovery Patent-protected synthesis

Sequential Cross‑Coupling Potential: Two Orthogonally Reactive C–Br Bonds Enable Regioselective Derivatization

The 4,5‑dibromonicotinic acid scaffold positions two C–Br bonds at the 4‑ and 5‑positions of the pyridine ring, with the carboxylic acid at position 3 providing a third reactive handle. This arrangement enables sequential Suzuki–Miyaura cross‑coupling reactions at two distinct positions without interference from the carboxylic acid group . The 4‑position bromine is electronically activated by both the ring nitrogen (meta‑relationship) and the adjacent 5‑bromine substituent, while the 5‑position bromine is activated by the 4‑bromine and the electron‑withdrawing carboxylic acid group at the 3‑position. This electronic differentiation between the two C–Br bonds allows for potential chemo‑ and regioselective sequential coupling . By comparison, the 2,4‑isomer has one bromine at the sterically hindered 2‑position adjacent to the carboxylic acid, which can impede the first coupling step, and the 5,6‑isomer places both bromine atoms adjacent to each other with neither adjacent to the carboxylic acid, eliminating the electronic differentiation that the 4,5‑arrangement provides . The ethyl ester derivative (ethyl 4,5‑dibromonicotinate) is a commercially available building block that exploits this same scaffold for cross‑coupling applications, confirming the synthetic utility of the 4,5‑dibromo pattern [1].

Cross-coupling C–C bond formation Divergent synthesis

Procurement‑Relevant Application Scenarios for 4,5-Dibromonicotinic Acid


Hedgehog‑Pathway Inhibitor Development (Oncology Drug Discovery)

Medicinal chemistry teams engaged in hedgehog‑signalling inhibitor programs should procure 4,5‑dibromonicotinic acid as the documented key intermediate per Genentech patent WO2008/024725 A1 [1]. The 93%‑yield synthesis route from 5‑bromonicotinic acid supports multi‑gram procurement for SAR campaigns, while the two electronically differentiated C–Br bonds enable sequential Suzuki–Miyaura couplings to generate diverse inhibitor libraries from a single starting material .

Divergent Synthesis of Polysubstituted Pyridine Libraries (Medicinal Chemistry)

For medicinal chemistry groups building polysubstituted pyridine compound libraries, the 4,5‑isomer provides three orthogonally reactive sites (C4–Br, C5–Br, and C3–COOH) that enable three distinct derivatization steps without protecting group manipulation . This divergent synthetic capability is not available from alternative regioisomers such as the 2,4‑isomer (sterically hindered C2–Br) or the 5,6‑isomer (limited electronic differentiation between C–Br bonds) .

Process Chemistry Scale‑Up of Pyridine‑Containing Pharmaceutical Intermediates

Process chemistry groups requiring scalable access to 4,5‑dibromopyridine‑3‑carboxylic acid scaffolds should prioritize the 4,5‑isomer for its 93% isolated yield in the LDA‑mediated bromination route, which avoids chromatographic purification and uses filtration‑based product isolation . The cold‑storage requirement (2–8 °C) without inert‑gas packaging simplifies logistics relative to the 2,4‑isomer, which demands both cold storage and inert atmosphere .

Incoming QC and Identity Confirmation of Regioisomer Batches

Quality control laboratories receiving dibromonicotinic acid shipments can use the distinct boiling point (371.6±42.0 °C) and flash point (178.5±27.9 °C) combination of the 4,5‑isomer as a rapid orthogonal identity check to distinguish it from other regioisomers (5,6‑isomer: BP 379.5 °C, FP 183.3 °C; 4,6‑isomer: BP 375.7 °C, FP 181.0 °C) , reducing the risk of costly regioisomer mix‑ups in the supply chain.

Quote Request

Request a Quote for 4,5-Dibromonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.